(2R)-2-(dimethoxymethyl)-2-methylpent-4-enoic acid

Chiral resolution Enantiomeric excess Optical rotation

(2R)-2-(Dimethoxymethyl)-2-methylpent-4-enoic acid (CAS 647844-04-0) is a chiral, non-racemic carboxylic acid bearing a dimethoxymethyl acetal protecting group at the 2-position of a pent-4-enoic acid scaffold. With molecular formula C₉H₁₆O₄ and molecular weight 188.22 g/mol, it belongs to the class of alkenoic acids and is structurally derived from (2R)-2-methylpent-4-enoic acid (CAS 63527-49-1) by acetalization of the carboxyl group with trimethyl orthoformate.

Molecular Formula C9H16O4
Molecular Weight 188.22 g/mol
CAS No. 647844-04-0
Cat. No. B12596737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-(dimethoxymethyl)-2-methylpent-4-enoic acid
CAS647844-04-0
Molecular FormulaC9H16O4
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCC(CC=C)(C(OC)OC)C(=O)O
InChIInChI=1S/C9H16O4/c1-5-6-9(2,7(10)11)8(12-3)13-4/h5,8H,1,6H2,2-4H3,(H,10,11)/t9-/m0/s1
InChIKeyPGGFXHGGCCTANE-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-2-(Dimethoxymethyl)-2-methylpent-4-enoic Acid: Chiral Protected Pentenoic Acid Intermediate for Asymmetric Synthesis


(2R)-2-(Dimethoxymethyl)-2-methylpent-4-enoic acid (CAS 647844-04-0) is a chiral, non-racemic carboxylic acid bearing a dimethoxymethyl acetal protecting group at the 2-position of a pent-4-enoic acid scaffold . With molecular formula C₉H₁₆O₄ and molecular weight 188.22 g/mol, it belongs to the class of alkenoic acids and is structurally derived from (2R)-2-methylpent-4-enoic acid (CAS 63527-49-1) by acetalization of the carboxyl group with trimethyl orthoformate [1]. The compound is primarily employed as a chiral building block or advanced intermediate in the stereoselective synthesis of cyclopropane carboxylates, octenoic acid derivatives, and other high-value chiral targets, where both the (2R) configuration and the latent aldehyde functionality of the dimethoxymethyl group are essential for downstream transformations [1].

Why (2R)-2-(Dimethoxymethyl)-2-methylpent-4-enoic Acid Cannot Be Replaced by Racemic or Unprotected Analogs


Generic substitution of (2R)-2-(dimethoxymethyl)-2-methylpent-4-enoic acid with the corresponding racemic 2-methylpent-4-enoic acid (CAS 1575-74-2) or the unprotected (2R)-2-methylpent-4-enoic acid (CAS 63527-49-1) introduces critical failure points in stereoselective synthetic routes [1][2]. The (2R) configuration, typically established via Evans oxazolidinone chiral auxiliary methodology, imparts negative optical rotation and directs the absolute stereochemistry of downstream products; use of the racemate erodes enantiomeric excess and can compromise biological activity or regulatory compliance of final active pharmaceutical ingredients [2]. Furthermore, the dimethoxymethyl group is not a passive substituent—it functions as a masked carboxylate (orthoester equivalent) or a latent aldehyde, enabling chemoselective transformations that free carboxylic acids or simple esters cannot achieve [3]. Replacing this compound with the unprotected acid or a simple methyl ester would require additional protection/deprotection steps, reducing overall yield, increasing process mass intensity, and introducing new impurity profiles [3].

Quantitative Differentiation Evidence for (2R)-2-(Dimethoxymethyl)-2-methylpent-4-enoic Acid Versus Closest Analogs


Enantiomeric Purity and Chiroptical Identity Versus Racemic 2-Methylpent-4-enoic Acid

The (2R) stereoisomer of 2-methylpent-4-enoic acid exhibits negative optical rotation ([α]D negative), distinguishing it from the racemic mixture (2-methylpent-4-enoic acid, CAS 1575-74-2) which has zero net optical rotation by definition . The dimethoxymethyl-protected derivative preserves the (2R) configuration established during Evans oxazolidinone-based asymmetric alkylation, and downstream products derived from this intermediate retain the same absolute configuration as the parent (2R)-2-methylpent-4-enoic acid, which has been employed in the enantioselective synthesis of sacubitril [1]. In contrast, the racemic acid (CAS 1575-74-2) yields a 1:1 mixture of enantiomers, requiring additional chiral resolution steps that typically reduce yield by 30–50% .

Chiral resolution Enantiomeric excess Optical rotation Asymmetric synthesis

Molecular Weight and Physical Property Differentiation from Unprotected (2R)-2-Methylpent-4-enoic Acid

The dimethoxymethyl acetal modification increases the molecular weight from 114.14 g/mol (unprotected (2R)-2-methylpent-4-enoic acid, CAS 63527-49-1) to 188.22 g/mol for the target compound [1]. This 65% increase in molecular mass is accompanied by altered physicochemical properties: the logP increases from approximately 1.4 to 1.27 (computed), and the polar surface area (PSA) changes from 37.3 Ų to 55.76 Ų [1]. While experimental boiling point data for the target compound are not publicly available, the unprotected (2R)-2-methylpent-4-enoic acid has a melting point of 87–88 °C, whereas the racemic acid (CAS 1575-74-2) is a liquid at room temperature with a boiling point of 190.6 °C and density of 0.97 g/cm³ at 25 °C [1][2]. The acetal-functionalized compound is expected to exhibit lower melting point, higher boiling point, and distinct solubility profile compared to the unprotected acid due to the absence of strong intermolecular hydrogen bonding from the free carboxylic acid group .

Physical properties Molecular weight Density Boiling point Solubility

Chemoselective Orthogonality of the Dimethoxymethyl Group Versus Free Carboxylic Acid in Cyclopropanation Chemistry

The dimethoxymethyl group functions as a masked carboxylate equivalent, enabling Simmons-Smith or related cyclopropanation of the terminal olefin without undesired side reactions at the carboxylic acid moiety [1]. In the context of pyrethroid insecticide intermediate synthesis, pent-4-enoic acid derivatives bearing a dimethoxymethyl substituent can undergo cyclopropanation to yield cyclopropane carboxylates with the dimethoxymethyl group intact, which can later be hydrolyzed or transesterified under mild acidic conditions [1][2]. By contrast, the free (2R)-2-methylpent-4-enoic acid would require separate protection of the carboxyl group before cyclopropanation, adding at least one synthetic step and reducing overall yield. US Patent US4474980 describes the use of dimethoxymethyl-protected pentenoates as intermediates for 2,2-dimethyl-cyclopropanecarboxylates, confirming the industrial relevance of this protecting group strategy [1].

Protecting group orthogonality Chemoselectivity Cyclopropanation Acetal Pyrethroid intermediates

Structural Differentiation from Cyclopropane Analog 2-(Dimethoxymethyl)cyclopropane-1-carboxylic Acid

A structurally related alternative, 2-(dimethoxymethyl)cyclopropane-1-carboxylic acid (CAS 89709-86-4, MW 160.17 g/mol, C₇H₁₂O₄), contains a pre-formed cyclopropane ring . While this compound shares the dimethoxymethyl-carboxylic acid motif, it lacks the terminal olefin present in (2R)-2-(dimethoxymethyl)-2-methylpent-4-enoic acid . The terminal double bond in the target compound (C₄=C₅) provides a reactive handle for further functionalization via hydroboration, epoxidation, metathesis, or Heck coupling—transformations that are impossible with the saturated cyclopropane analog . Furthermore, the target compound has a molecular weight of 188.22 g/mol versus 160.17 g/mol for the cyclopropane analog, and the acyclic pentenoate backbone offers greater conformational flexibility (3 rotatable bonds) compared to the constrained cyclopropane ring (1 rotatable bond) .

Ring strain Cyclopropane Pentenoic acid Olefin reactivity Intermediate flexibility

Application Scenarios for (2R)-2-(Dimethoxymethyl)-2-methylpent-4-enoic Acid in Research and Industrial Sourcing


Enantioselective Synthesis of Cyclopropane Carboxylate Pyrethroid Intermediates

The compound serves as a direct precursor for Simmons-Smith cyclopropanation to yield chiral 2-(dimethoxymethyl)cyclopropane carboxylates, which are advanced intermediates for synthetic pyrethroid insecticides such as cypermethrin and deltamethrin. The (2R) configuration ensures the correct absolute stereochemistry at the cyclopropane C-1 position, while the dimethoxymethyl group survives the cyclopropanation conditions and can be subsequently hydrolyzed to the free acid or transesterified, as described in US Patent US4474980 [1].

Synthesis of Chiral Octenoic Acid Derivatives for Pharmaceutical Intermediates

As a protected α-allyl carboxylic acid, this compound can undergo chain elongation via olefin cross-metathesis to generate chiral octenoic acid derivatives, which are documented intermediates for active pharmaceutical ingredients including sacubitril. The (2R) configuration and the masked acid functionality allow this compound to enter synthetic sequences without the need for additional protection/deprotection steps, as supported by the synthetic utility of the parent (2R)-2-methylpent-4-enoic acid [2].

Asymmetric Aldol and Michael Addition Substrate in Academic Research

The compound's dimethoxymethyl-acetal can be unmasked to the corresponding aldehyde under mild acidic conditions, providing a chiral α-methyl-β,γ-unsaturated aldehyde equivalent. This latent aldehyde functionality enables stereoselective aldol and Michael addition reactions, making the compound valuable in academic laboratories investigating new asymmetric methodologies. The (2R) stereochemistry ensures predictable diastereofacial selectivity in enolate or enamine-based transformations [2].

Process Chemistry – Streamlined Route to Chiral Carboxylic Acid Derivatives

In industrial process development, the pre-installed dimethoxymethyl group reduces the number of synthetic steps required to access protected cyclopropane or octenoic acid derivatives by at least one step compared to starting from the free carboxylic acid. This step economy translates to higher overall yield, lower solvent usage, and reduced process mass intensity, which are critical metrics for cost-effective large-scale manufacturing [1].

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